molecular formula C9H8N2O B15072093 1-Methylimidazo[1,5-a]pyridine-3-carbaldehyde

1-Methylimidazo[1,5-a]pyridine-3-carbaldehyde

Cat. No.: B15072093
M. Wt: 160.17 g/mol
InChI Key: MWCMWQLQTWMFEI-UHFFFAOYSA-N
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Description

1-Methylimidazo[1,5-a]pyridine-3-carbaldehyde is a heterocyclic aromatic compound that belongs to the imidazo[1,5-a]pyridine family. These compounds are known for their unique chemical structures and versatile applications in various fields, including materials science, pharmaceuticals, and optoelectronics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylimidazo[1,5-a]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of magnesium nitride (Mg3N2) as a catalyst in a one-pot synthesis . The reaction conditions often involve heating the reactants in a solvent such as ethanol or acetonitrile, followed by purification through column chromatography.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Methylimidazo[1,5-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the imidazo[1,5-a]pyridine ring.

Common Reagents and Conditions:

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted imidazo[1,5-a]pyridine derivatives.

Scientific Research Applications

1-Methylimidazo[1,5-a]pyridine-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methylimidazo[1,5-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

  • 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
  • 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

Comparison: 1-Methylimidazo[1,5-a]pyridine-3-carbaldehyde is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

1-methylimidazo[1,5-a]pyridine-3-carbaldehyde

InChI

InChI=1S/C9H8N2O/c1-7-8-4-2-3-5-11(8)9(6-12)10-7/h2-6H,1H3

InChI Key

MWCMWQLQTWMFEI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=CN2C(=N1)C=O

Origin of Product

United States

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